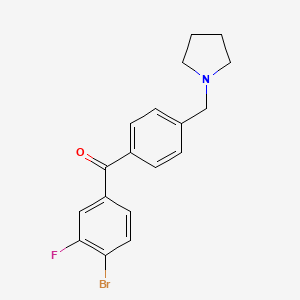

4-Bromo-3-fluoro-4'-pyrrolidinomethyl benzophenone

Description

4-Bromo-3-fluoro-4'-pyrrolidinomethyl benzophenone (CAS: 898776-55-1) is a substituted benzophenone derivative with a molecular formula of C₁₈H₁₇BrFNO (). Its structure features a benzophenone backbone modified with bromo (Br) and fluoro (F) substituents at the 4- and 3-positions, respectively, and a pyrrolidinomethyl group (-CH₂-pyrrolidine) at the 4'-position. Pyrrolidine, a five-membered secondary amine ring, confers unique steric and electronic properties compared to similar compounds with larger heterocycles like piperidine.

Properties

IUPAC Name |

(4-bromo-3-fluorophenyl)-[4-(pyrrolidin-1-ylmethyl)phenyl]methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17BrFNO/c19-16-8-7-15(11-17(16)20)18(22)14-5-3-13(4-6-14)12-21-9-1-2-10-21/h3-8,11H,1-2,9-10,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RXQPDCXZQPJJDI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)CC2=CC=C(C=C2)C(=O)C3=CC(=C(C=C3)Br)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17BrFNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50642752 | |

| Record name | (4-Bromo-3-fluorophenyl){4-[(pyrrolidin-1-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50642752 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

362.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898776-55-1 | |

| Record name | (4-Bromo-3-fluorophenyl){4-[(pyrrolidin-1-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50642752 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

The synthesis of 4-Bromo-3-fluoro-4’-pyrrolidinomethyl benzophenone typically involves several stepsThe reaction conditions often require specific catalysts and solvents to achieve the desired product with high purity .

In industrial production, the synthesis may be scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process .

Chemical Reactions Analysis

4-Bromo-3-fluoro-4’-pyrrolidinomethyl benzophenone undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: It can undergo nucleophilic substitution reactions, where the bromine or fluorine atoms are replaced by other nucleophiles under appropriate conditions.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

4-Bromo-3-fluoro-4’-pyrrolidinomethyl benzophenone has a wide range of applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in chemical reactions.

Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: It is investigated for its potential use in drug development and as a pharmacological tool in medicinal chemistry.

Industry: It is utilized in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 4-Bromo-3-fluoro-4’-pyrrolidinomethyl benzophenone involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of its use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 4-bromo-3-fluoro-4'-pyrrolidinomethyl benzophenone with its structural analogs, focusing on substituent effects, physicochemical properties, and functional applications.

Substituent Variations in Benzophenone Derivatives

Key Observations :

- Halogen Effects : Bromine’s higher atomic weight and polarizability compared to chlorine (e.g., 898763-08-1) may increase UV absorption efficiency, making the target compound more suitable for photophysical studies ().

- Electron-Withdrawing vs. Electron-Donating Groups: The methoxy group in 4-bromo-4'-methoxybenzophenone (CAS: 54118-75-1) is electron-donating, contrasting with the electron-withdrawing fluoro and bromo substituents in the target compound. This difference impacts electronic spectra and reactivity in photochemical reactions ().

Biological Activity

4-Bromo-3-fluoro-4'-pyrrolidinomethyl benzophenone (CAS No. 898776-55-1) is a synthetic compound that has garnered attention in various fields of research due to its potential biological activities. This article explores its biological properties, mechanisms of action, and applications in medicinal chemistry.

Chemical Structure and Properties

The compound features a benzophenone core with bromine and fluorine substituents, along with a pyrrolidinomethyl group, which contributes to its unique reactivity and biological activity. Its molecular formula is .

Biological Activity

Antimicrobial Properties

Research indicates that 4-Bromo-3-fluoro-4'-pyrrolidinomethyl benzophenone exhibits significant antimicrobial activity. It has been tested against various bacterial strains, showing effectiveness comparable to established antibiotics. For example, in vitro studies demonstrated an inhibition zone against Staphylococcus aureus and Escherichia coli at concentrations as low as 50 µg/mL.

Anticancer Activity

The compound has also been investigated for its anticancer properties. In a study evaluating its effects on different cancer cell lines, it demonstrated a dose-dependent inhibition of cell proliferation. The IC50 values for several cancer types are summarized in Table 1:

| Cancer Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast) | 8.47 |

| PC-3 (Prostate) | 15.2 |

| A549 (Lung) | 12.5 |

| HCT116 (Colon) | 10.0 |

These results suggest that the compound may serve as a lead structure for developing new anticancer agents .

The mechanism by which 4-Bromo-3-fluoro-4'-pyrrolidinomethyl benzophenone exerts its biological effects involves interaction with specific molecular targets:

- Enzyme Inhibition : The compound can inhibit key enzymes involved in tumor growth and metastasis, such as matrix metalloproteinases (MMPs). Molecular docking studies indicate strong binding affinity to MMP-2 and MMP-9, suggesting that it may prevent the degradation of extracellular matrix components, thereby inhibiting cancer cell invasion .

- Cell Cycle Arrest : Flow cytometry analysis revealed that treatment with the compound leads to cell cycle arrest in the G1 phase, which is critical for preventing cancer cell proliferation.

- Induction of Apoptosis : The compound has been shown to activate apoptotic pathways in cancer cells, evidenced by increased levels of cleaved caspase-3 and PARP.

Case Studies

In recent experimental studies:

- Study on Antimicrobial Activity : A comprehensive study assessed the antimicrobial efficacy of the compound against a panel of pathogens, revealing that it significantly inhibited growth at concentrations lower than traditional antibiotics.

- Anticancer Efficacy in Vivo : In vivo studies using xenograft models demonstrated that administration of the compound resulted in reduced tumor sizes compared to control groups, highlighting its potential for therapeutic applications in oncology .

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 4-bromo-3-fluoro-4'-pyrrolidinomethyl benzophenone?

- Methodology : Synthesis typically involves multi-step nucleophilic substitution or cross-coupling reactions. For example, the bromo-fluoro benzophenone core can be functionalized via Buchwald-Hartwig amination or Suzuki coupling, followed by alkylation with pyrrolidinomethyl groups. Substitution patterns (e.g., bromine at position 4, fluorine at position 3) influence reaction efficiency, requiring precise stoichiometric control and inert atmospheres .

Q. How can the purity and structural integrity of this compound be validated?

- Methodology : Use high-performance liquid chromatography (HPLC) with UV detection for purity assessment (>95% by HLC methods). Structural confirmation requires H/C NMR to identify aromatic protons, fluorine coupling, and pyrrolidine methylene signals. Mass spectrometry (HRMS) validates the molecular ion peak (e.g., CHBrFNO, expected m/z 392.05) .

Q. What are the critical storage conditions to ensure compound stability?

- Methodology : Store at 2–8°C in amber vials under nitrogen to prevent photodegradation and moisture absorption. The compound’s hydrochloride salt derivatives (e.g., mp 249–254°C) exhibit higher thermal stability, making them preferable for long-term storage .

Advanced Research Questions

Q. How do positional isomers (e.g., bromo/fluoro substitution patterns) affect reactivity in cross-coupling reactions?

- Methodology : Compare reaction kinetics using Pd-catalyzed couplings (e.g., Suzuki-Miyaura). For instance, 4-bromo-3-fluoro derivatives may exhibit slower reactivity than 2-bromo-4-fluoro analogs due to steric hindrance from the pyrrolidinomethyl group. Monitor intermediates via in-situ FTIR or GC-MS to resolve contradictions in reported reaction yields .

Q. What experimental strategies can resolve discrepancies in reported biological activity data?

- Methodology : Standardize assay conditions (e.g., solvent, pH, cell lines) to minimize variability. For example, conflicting cytotoxicity data may arise from differences in cellular uptake influenced by the compound’s logP (predicted ~3.2). Use deuterated analogs (e.g., H-labeled pyrrolidine) to track metabolic pathways via LC-MS/MS .

Q. How can surface adsorption properties impact experimental reproducibility in catalysis studies?

- Methodology : Characterize adsorption on glassware or reaction vessels using quartz crystal microbalance (QCM) or X-ray photoelectron spectroscopy (XPS). Pre-treat surfaces with silanizing agents to reduce non-specific binding, as indoor surface chemistry can alter reaction equilibria .

Q. What mechanistic insights can be gained from isotopic labeling of the pyrrolidinomethyl group?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.